REACTION_CXSMILES
|
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[CH:18]1([C:21](=[NH:23])[NH2:22])[CH2:20][CH2:19]1.Cl>O.C(O)C>[CH:18]1([C:21]2[NH:23][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:22]=2)[CH2:20][CH2:19]1 |f:0.1,2.3,4.5,^1:0|
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Name
|
|
Quantity
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70 g
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Type
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reactant
|
Smiles
|
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
56 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
32 g
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Type
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reactant
|
Smiles
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Cl.C1(CC1)C(N)=N
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Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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27.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for an additional 30 minutes at 30 ° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a pH meter, temperature probe and metering addition funnel
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Type
|
ADDITION
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Details
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was added over 10 minutes
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Duration
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10 min
|
Type
|
WAIT
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Details
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ranging from 30 to 35 ° C. over about 1 h
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
so as to maintain the pH in the range of 10.5-11.5
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Type
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TEMPERATURE
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Details
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Then the resulting orange mixture was gradually heated to 60 ° C. over a period of 1 h
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Duration
|
1 h
|
Type
|
WAIT
|
Details
|
held at the same temperature for additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to 45-50 ° C.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5 ° C.
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting wet cake was washed with water (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
suction-dried
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven at 70 ° C. for 16 h
|
Duration
|
16 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |